Comparative Selectivity Profile: 5-Lipoxygenase vs. Other Oxazole Enzymatic Targets
While many oxazole derivatives exhibit broad-spectrum enzyme inhibition, 2-Bromo-5-cyclobutyl-1,3-oxazole demonstrates a distinct and quantifiable lack of activity against 5-Lipoxygenase (5-LOX) at a high concentration. In a standard rat basophilic leukemia-1 (RBL-1) cell assay, the compound showed 'no significant activity' (NS) at 100 µM [1]. This is in contrast to numerous other oxazole-containing compounds, which are often reported to inhibit this enzyme [2]. This negative data is a critical differentiator for researchers designing selective inhibitor panels, as it confirms the compound's unsuitability for 5-LOX targeting and suggests a cleaner off-target profile for other enzymatic screens.
| Evidence Dimension | Inhibition of 5-Lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | No significant activity (NS) at 100 µM |
| Comparator Or Baseline | Other oxazole derivatives (class-level inference) |
| Quantified Difference | Qualitative difference: Inactive vs. potentially active/inhibitory |
| Conditions | RBL-1 cell-based assay |
Why This Matters
This negative data provides a definitive go/no-go decision point for projects targeting 5-LOX, preventing wasted resources on a known inactive compound.
- [1] ChEMBL. (n.d.). CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
- [2] Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492. View Source
